Ethyl butylacetylaminopropionate
Overview
Description
Ethyl butylacetylaminopropionate, also known as IR3535, is an insect repellent . It is effective against mosquitoes, ticks, flies, fleas, and lice for both humans and animals .
Molecular Structure Analysis
The molecular formula of Ethyl butylacetylaminopropionate is C11H21NO3 . Its molecular weight is 215.29 .Physical And Chemical Properties Analysis
Ethyl butylacetylaminopropionate has a molecular weight of 215.29 g/mol . The pH range of a 5% aqueous solution is between 4.0 to 6.0 .Scientific Research Applications
Polymer Scaffold Formation for Drug Delivery
A study by Du et al. (2021) demonstrates the use of Ethyl butylacetylaminopropionate in the development of polymer/mosquito-repellent scaffolds. These scaffolds aim for long-lasting human skin protection and controlled release of repellents. By using Ethyl butylacetylaminopropionate as an active mosquito-repellent solvent in poly(l-lactic acid) (PLLA) scaffolds, the research explored crystallization-based solid-liquid thermally induced phase separation to form functional scaffolds. Adjustments in polymer concentration and crystallization temperature allowed for the creation of microporous structures with varying fine structures, showcasing a potential application in wearable devices for mosquito repellent delivery (Du et al., 2021).
Modification of Polymer Properties
Another study by Du et al. (2022) used Ethyl butylacetylaminopropionate as a functional additive for poly (l-lactic acid) (PLLA) to alter its structure and mechanical properties for achieving insect repellency. This study indicates the miscibility of PLLA and Ethyl butylacetylaminopropionate at various compositions, resulting in a decrease in the glass transition temperature of PLLA and its elastic modulus. The research highlights the plasticizing effect of Ethyl butylacetylaminopropionate on PLLA, suggesting its application in creating amorphous polymer mixtures with controlled release properties for repellent applications (Du et al., 2022).
Repellent Formulations Based on Nanostructured Hydrogels
Research by Pinto et al. (2017) developed and characterized Ethyl butylacetylaminopropionate (EB) and Poloxamer 407 nanoemulsions as new insect-repellent formulations. The study focused on droplet size, pH, rheological properties, cytotoxicity, and in vitro permeation profile of the formulations. The findings suggest that EB and Poloxamer 407 nanoemulsions are promising as insect-repellent formulations due to their gel-like behavior, low cytotoxicity, and potential for controlled release (Pinto et al., 2017).
Analytical Method for Topical Repellent Formulations
A study by Pinto et al. (2017) aimed to validate an analytical methodology for quantifying Ethyl butylacetylaminopropionate in poloxamer-based repellent formulations using high-performance liquid chromatography (HPLC). The validated method demonstrated specificity, precision, accuracy, and limits of detection suitable for quality control, underlining the importance of analytical techniques in the development of effective and safe repellent products (Pinto et al., 2017).
Safety And Hazards
Future Directions
There is a growing demand for natural alternatives to synthetic mosquito repellents due to concerns about their safety for consumers . Ethyl butylacetylaminopropionate, being a relatively new repellent with exceptional skin tolerance and overall safety, could be a promising candidate in this regard .
properties
IUPAC Name |
ethyl 3-[acetyl(butyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKEAFHFMSHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035753 | |
Record name | Ethyl 3-(N-butylacetamido)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |
Record name | Ethyl butylacetylaminopropionate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |
Record name | Ethyl butylacetylaminopropionate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |
Record name | Ethyl butylacetylaminopropionate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethyl butylacetylaminopropionate | |
Color/Form |
Colorless to slightly yellowish liquid, Liquid at room temperature | |
CAS RN |
52304-36-6 | |
Record name | Quwenzhi | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Insect repellent M 3535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(N-butylacetamido)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl butylacetylaminopropionate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Less than -20 °C | |
Record name | Ethyl butylacetylaminopropionate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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